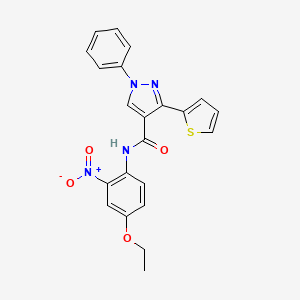
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, also known as ENPTC, is a novel pyrazole-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is synthesized using a simple and efficient method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.
Mécanisme D'action
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide also inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects in cells and tissues. It has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases. N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide also inhibits the activity of various enzymes, including COX-2, which is involved in the production of inflammatory mediators. Additionally, N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been shown to modulate the expression of various genes, including those involved in cell survival, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized using a simple and efficient method. It has also been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has some limitations for laboratory experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the research on N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide. One potential direction is to investigate its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and metabolic disorders. Another potential direction is to develop more efficient synthesis methods for N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide, which can improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanisms by which N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide exerts its therapeutic effects, which can provide valuable insights into the development of novel therapies for various diseases.
Méthodes De Synthèse
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide is synthesized using a one-pot reaction of 4-ethoxy-2-nitroaniline, phenylhydrazine, thiophene-2-carboxylic acid, and acetic anhydride in the presence of triethylamine. The reaction takes place at room temperature and yields a yellow solid, which is further purified by column chromatography to obtain pure N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide.
Applications De Recherche Scientifique
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorder research, N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-2-30-16-10-11-18(19(13-16)26(28)29)23-22(27)17-14-25(15-7-4-3-5-8-15)24-21(17)20-9-6-12-31-20/h3-14H,2H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZASJVADRYLPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-2-nitrophenyl)-1-phenyl-3-thiophen-2-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)


![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)

![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![4-N-[3-[(3-fluorophenyl)carbamoyl]phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543106.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)
![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)